Levoleucovorin calcium

Descripción general

Descripción

Levoleucovorin calcium is a synthetic form of folinic acid, also known as leucovorin or citrovorum factor, which is used in medical applications to reduce the toxic effects of certain drugs, such as methotrexate. It is also used to enhance the effectiveness of certain cancer treatments, such as 5-fluorouracil and capecitabine. Levoleucovorin calcium is a water-soluble vitamin-like compound that is used to enhance the effects of certain anticancer drugs, by providing a source of folinic acid in the body.

Aplicaciones Científicas De Investigación

Rescue Therapy After High-Dose Methotrexate for Osteosarcoma

Levoleucovorin calcium is used as a rescue therapy following the use of high-dose methotrexate in the treatment of osteosarcoma . Methotrexate is a folic acid antagonist that inhibits the enzyme dihydrofolate reductase (DHFR), disrupting the pathway required for the synthesis of nucleic acids and amino acids. This results in a buildup of toxic substances that cause numerous adverse side effects . Levoleucovorin, being an analog of tetrahydrofolate (THF), can bypass DHFR reduction and act as a cellular replacement for the co-factor THF, thereby preventing these toxic side effects .

Reducing Toxic Effects of Folate Analogs

Levoleucovorin is used to reduce the toxic effects of folate analogs . Folate analogs are a group of drugs that inhibit the actions of folic acid, a vitamin that is essential for the body to make DNA and other genetic material. By providing the body with a form of folic acid that these drugs cannot inhibit, levoleucovorin helps to prevent harmful effects on normal cells .

Treatment of Advanced Metastatic Colorectal Cancer

Levoleucovorin is used in combination with 5-fluorouracil in the palliative treatment of patients with advanced metastatic colorectal cancer . In this context, palliative treatment is aimed at relieving symptoms and improving quality of life, rather than curing the disease .

Counteracting Inadvertent Overdosage of Folic Acid Antagonists

Levoleucovorin is indicated for reducing the toxic effects of inadvertent overdosage with methotrexate or other folic acid antagonists . In case of an inadvertent methotrexate overdosage, the recommended dosage of levoleucovorin is 7.5 mg, administered every six hours until the patient’s serum methotrexate level is less than 10 −8 M .

Preventing Side Effects of High-Dose Methotrexate Therapy

In clinical trials, the most common adverse events in patients who received levoleucovorin after high-dose methotrexate therapy were vomiting, stomatitis, and nausea . Levoleucovorin can help prevent these side effects .

Potential Allergic Reactions

Postmarketing reports of adverse events in patients treated with levoleucovorin include cases of itching, rash, difficulty breathing, temperature change, shivering, and possible allergic reactions . While these are not direct applications of the drug, they are important considerations in its use and further research.

Mecanismo De Acción

Target of Action

Levoleucovorin calcium, a folate analog, primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the synthesis of purines, pyrimidines, and methionine, which are essential for DNA and protein synthesis .

Mode of Action

Levoleucovorin calcium acts as a cellular replacement for the co-factor tetrahydrofolate (THF) . It bypasses the DHFR reduction process, which is inhibited by folic acid antagonists like methotrexate . This allows it to counteract the toxic effects of such antagonists .

Biochemical Pathways

The primary biochemical pathway affected by levoleucovorin calcium is the de novo synthesis of nucleic acids and amino acids . This pathway is disrupted when high-dose methotrexate is used for cancer therapy . Methotrexate inhibits DHFR, preventing the formation of DHF and THF, leading to a deficiency of coenzymes and a buildup of toxic substances . Levoleucovorin calcium, being an analog of THF, can bypass this inhibition and restore the pathway .

Pharmacokinetics

Levoleucovorin calcium is well absorbed and is metabolized in the intestinal mucosa and liver to the active form, 5-methyl-tetrahydrofolate (5MTHF) . It is primarily excreted in urine . The time to peak concentration is approximately 2 hours for oral administration and 10 minutes for IV administration . The elimination half-life is about 4 to 8 hours .

Result of Action

The primary result of levoleucovorin calcium’s action is the prevention of the toxic side effects of methotrexate therapy . By acting as a cellular replacement for THF, it prevents the buildup of toxic substances that result from the inhibition of DHFR . This makes it effective as a rescue therapy following high-dose methotrexate treatment .

Action Environment

The action of levoleucovorin calcium can be influenced by environmental factors. This is to prevent potential complications associated with hypercalcemia .

Propiedades

IUPAC Name |

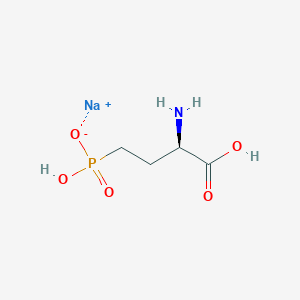

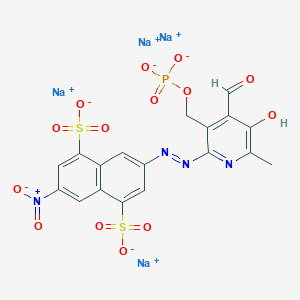

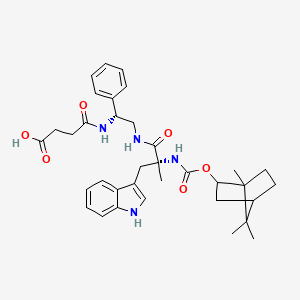

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUAALJSMIVURS-QNTKWALQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21CaN7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045564 | |

| Record name | Calcium (6S)-folinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levoleucovorin calcium | |

CAS RN |

80433-71-2 | |

| Record name | Calcium (6S)-folinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOLEUCOVORIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/778XL6VBS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[(3R)-1-[(4-Chlorophenyl)methyl]-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B1139086.png)